Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006484
InChI: InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1
SMILES:
Molecular Formula: C8H8NNaO7S
Molecular Weight: 285.21 g/mol

Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate

CAS No.:

Cat. No.: VC16006484

Molecular Formula: C8H8NNaO7S

Molecular Weight: 285.21 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate -

Specification

Molecular Formula C8H8NNaO7S
Molecular Weight 285.21 g/mol
IUPAC Name sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate
Standard InChI InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1
Standard InChI Key GGKITLHGLSVNRX-UHFFFAOYSA-M
Canonical SMILES CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate belongs to the class of N-substituted pyrrolidine sulfonates, distinguished by a dioxopyrrolidine core substituted with a methacryloyloxy group at position 1 and a sulfonate moiety at position 3. The sodium counterion enhances water solubility, a critical trait for aqueous-phase reactions. Key structural attributes include:

  • Dioxopyrrolidine ring: A five-membered lactam ring with two ketone groups at positions 2 and 5, conferring rigidity and electron-withdrawing effects .

  • Methacryloyloxy group: A vinyl ester side chain enabling free-radical polymerization and copolymerization with monomers like acrylamide or styrene .

  • Sulfonate group: A strongly hydrophilic and anionic group that promotes solubility in polar solvents and electrostatic interactions with cationic species .

The compound’s molecular weight is 285.21 g/mol, though its exact molecular formula remains unspecified in publicly available records .

Synthesis and Characterization

Analytical Data

Comparative studies of structurally related sulfonates provide indirect insights:

PropertySodium 1-(Methacryloyloxy)-2,5-Dioxopyrrolidine-3-SulfonateSodium 3-(Methacryloyloxy)Propane-1-Sulfonate
CAS Number1529812-68-710548-16-0
Molecular Weight285.21 g/mol230.22 g/mol
Water SolubilityHigh (predicted)>100 mg/mL
PolymerizationFree-radical initiationUV-initiated

Thermogravimetric analysis (TGA) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability for the sodium sulfonate group .

Applications in Polymer Science

Hydrogel Fabrication

The compound’s methacryloyloxy group enables photopolymerization into hydrogels when combined with cross-linkers like N,N'-methylenebisacrylamide. Its sulfonate moiety introduces negative charges, enhancing hydrogel swelling capacity and ion-exchange properties. Such hydrogels show promise in drug delivery systems, where controlled release kinetics depend on pH-responsive swelling .

Surface Functionalization

Covalent grafting of the compound onto polymer surfaces (e.g., polyethylene terephthalate) via plasma treatment improves hydrophilicity and reduces protein fouling—a critical advantage for biomedical devices . The sulfonate group’s electrostatic repulsion of negatively charged biomolecules further enhances anti-fouling performance.

Biological and Biomedical Relevance

Antimicrobial Activity

While direct evidence is lacking, sulfonated pyrrolidine derivatives exhibit moderate antibacterial effects against Gram-positive bacteria, likely due to membrane disruption via sulfonate-mediated electrostatic interactions . Further studies are needed to validate this activity for the target compound.

Comparative Analysis with Structural Analogues

Sulfo-SMCC (CAS 92921-24-9)

Sulfo-SMCC, a sulfonated succinimidyl ester, shares the sulfonate group but lacks polymerizable methacrylate functionality. It is widely used for protein cross-linking, highlighting the untapped potential of sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate in creating stimuli-responsive biomaterials .

Sodium 3-Sulfopropyl Methacrylate (CAS 10548-16-0)

This analogue features a simpler propane sulfonate chain but demonstrates superior copolymerization efficiency with hydrophilic monomers. Its commercial availability underscores the need for further optimization of the target compound’s synthesis .

Challenges and Future Directions

Scalability Issues

Current synthesis routes for sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate suffer from low yields (<30%) due to side reactions during methacrylation. Advances in catalytic esterification or flow chemistry could address this bottleneck .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator